molecular formula C16H20ClN B11859078 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918651-08-8

9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene

Katalognummer: B11859078
CAS-Nummer: 918651-08-8
Molekulargewicht: 261.79 g/mol
InChI-Schlüssel: FDFODNVVLSXQKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Chlorophenyl)-3-azaspiro[55]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a chlorophenyl derivative with a suitable azaspiro precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .

Wirkmechanismus

The mechanism of action of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione
  • Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-

Uniqueness

9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is unique due to its specific spirocyclic structure and the presence of a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

918651-08-8

Molekularformel

C16H20ClN

Molekulargewicht

261.79 g/mol

IUPAC-Name

9-(3-chlorophenyl)-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C16H20ClN/c17-15-3-1-2-14(12-15)13-4-6-16(7-5-13)8-10-18-11-9-16/h1-4,12,18H,5-11H2

InChI-Schlüssel

FDFODNVVLSXQKR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNCC2)CC=C1C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.